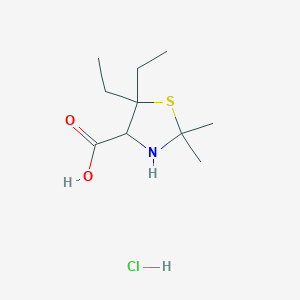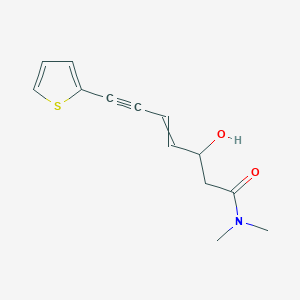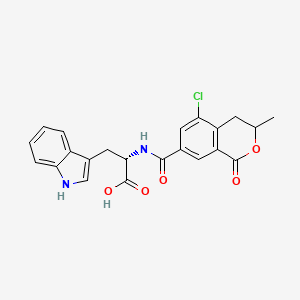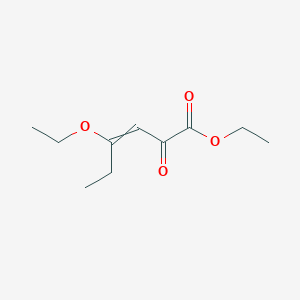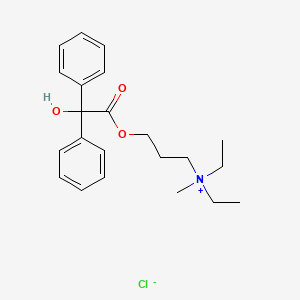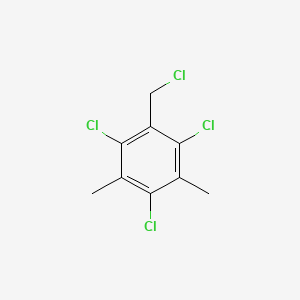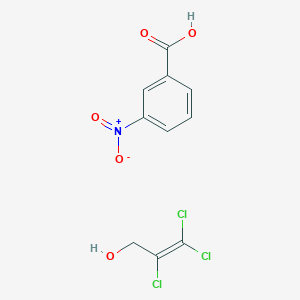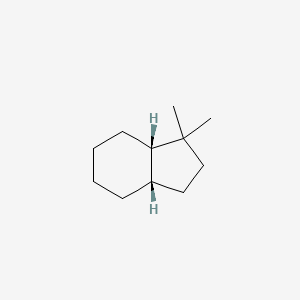
(3aS,7aS)-1,1-Dimethyloctahydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,7aS)-1,1-Dimethyloctahydro-1H-indene is a stereoisomeric compound belonging to the class of organic compounds known as indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound is characterized by its octahydro structure, indicating that it is fully saturated with hydrogen atoms, and its specific stereochemistry, denoted by the (3aS,7aS) configuration.
Preparation Methods
The synthesis of (3aS,7aS)-1,1-Dimethyloctahydro-1H-indene can be achieved through various synthetic routes. One common method involves the hydrogenation of indene derivatives under specific conditions. For instance, the hydrogenation of (3aS,7aS)-3a-hydroxy-7a-methylperhydroinden-1,5-dione can be carried out using catalysts such as Raney-Nickel or Rhodium on alumina in the presence of ethanol or methanol as solvents . Industrial production methods often involve large-scale hydrogenation processes using similar catalysts and conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3aS,7aS)-1,1-Dimethyloctahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts like palladium on carbon to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Scientific Research Applications
(3aS,7aS)-1,1-Dimethyloctahydro-1H-indene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of stereochemistry and its effects on biological activity.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (3aS,7aS)-1,1-Dimethyloctahydro-1H-indene involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(3aS,7aS)-1,1-Dimethyloctahydro-1H-indene can be compared with other similar compounds, such as:
(3aR,7aR)-1,1-Dimethyloctahydro-1H-indene: This stereoisomer has a different configuration, leading to distinct chemical and biological properties.
Octahydroindole-2-carboxylic acid: Another compound with a similar octahydro structure but different functional groups and applications.
Hexahydro-1H-benzo[d]imidazole derivatives: These compounds share a similar bicyclic structure but differ in their nitrogen-containing ring and associated properties.
Properties
CAS No. |
64687-64-5 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
(3aS,7aS)-3,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroindene |
InChI |
InChI=1S/C11H20/c1-11(2)8-7-9-5-3-4-6-10(9)11/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
XSKYFJWLDCJAQH-UWVGGRQHSA-N |
Isomeric SMILES |
CC1(CC[C@H]2[C@@H]1CCCC2)C |
Canonical SMILES |
CC1(CCC2C1CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
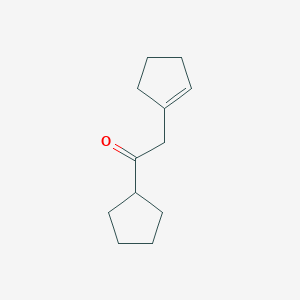

![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
